ZINC gluconate

Overview

Description

Zinc gluconate is a zinc salt of gluconic acid, commonly used as a dietary supplement to provide zinc, an essential mineral for human health. Zinc plays a crucial role in numerous biochemical reactions, including protein synthesis, DNA and RNA synthesis, and the regulation of gene expression. This compound is particularly valued for its high bioavailability, making it an effective means of zinc supplementation .

Mechanism of Action

Target of Action

Zinc gluconate, a zinc salt of gluconic acid, primarily targets cellular enzymes and transcription factors . It is an essential cofactor for over 300 enzymes and more than 1000 transcription factors . These enzymes and transcription factors play crucial roles in various metabolic processes, including protein synthesis, carbohydrate metabolism, and antioxidant defense .

Mode of Action

This compound combats oxidative stress by stimulating the activity of superoxide dismutase (SOD), an antioxidant enzyme . It also interacts with the ICAM-1 receptors to prevent rhinovirus attachment and replication in nasal epithelial cells, thereby reducing inflammation in nasal tissues . Furthermore, this compound downregulates inducible nitric oxide synthase (iNOS), cyclooxygenase 2 (COX2), fibrinogen, and tissue factor (TF) through inhibition of NF-kB activation .

Biochemical Pathways

This compound influences several biochemical pathways. It plays a significant role in protein synthesis, nucleic acid metabolism, including DNA synthesis, gene transcription, cell proliferation and differentiation, and mitosis . It also contributes to wound healing and a healthy skin . Moreover, this compound is involved in the regulation of gene expression through zinc finger proteins .

Pharmacokinetics

This compound is well-absorbed in humans . A study found that the maximum concentration (Cmax) and the area under the curve (AUC) were higher for this compound compared to zinc oxide, indicating better absorption . Oral zinc supplementation may decrease the absorption of certain drugs like ciprofloxacin, doxycycline, and risedronate .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It combats oxidative stress, thereby preventing the appearance of wrinkles, fine lines, and age spots . It also reduces inflammation in nasal tissues . Furthermore, it downregulates iNOS, COX2, fibrinogen, and TF, thereby influencing various cellular processes .

Biochemical Analysis

Biochemical Properties

Zinc gluconate plays a significant role in biochemical reactions due to the essential nature of zinc in various enzymatic processes. Zinc is a cofactor for over 300 enzymes and is involved in numerous biochemical pathways, including protein synthesis, nucleic acid metabolism, and cell signaling . This compound interacts with enzymes such as carbonic anhydrase, alkaline phosphatase, and DNA polymerase, enhancing their catalytic activities. Additionally, this compound binds to proteins and other biomolecules, stabilizing their structures and facilitating proper function .

Cellular Effects

This compound influences various cellular processes and functions. It plays a critical role in cell growth, differentiation, and apoptosis. This compound affects cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which are essential for cell proliferation and immune responses . Furthermore, this compound modulates gene expression by interacting with transcription factors and influencing the transcription of specific genes involved in cellular metabolism and immune function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the cellular level. This compound binds to specific sites on enzymes, proteins, and nucleic acids, altering their structures and functions. For example, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, respectively . Additionally, this compound can influence gene expression by binding to zinc finger motifs in transcription factors, thereby regulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its degradation can occur under certain conditions, such as exposure to high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including enhanced immune responses and improved antioxidant defense mechanisms . Prolonged exposure to high concentrations of this compound may lead to cellular toxicity and impaired cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to enhance immune function, improve wound healing, and support normal growth and development . High doses of this compound can lead to adverse effects, including gastrointestinal disturbances, copper deficiency, and impaired immune responses . Threshold effects have been observed, where the beneficial effects of this compound plateau at certain dosages, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to protein synthesis, nucleic acid metabolism, and antioxidant defense . This compound interacts with enzymes such as superoxide dismutase, which plays a crucial role in protecting cells from oxidative damage . Additionally, this compound influences metabolic flux by modulating the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In the intestine, this compound is absorbed by zinc transporters such as ZIP4 and ZnT1, which facilitate its entry into enterocytes and subsequent release into the bloodstream . In circulation, this compound is primarily bound to albumin and transported to various tissues, including skeletal muscle and bone . This compound can also be secreted into the intestinal lumen through bidirectional transporters like ZnT5B .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, this compound can be targeted to the nucleus by zinc finger motifs in transcription factors, where it regulates gene expression . In mitochondria, this compound plays a role in maintaining mitochondrial function and protecting against oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc gluconate is typically synthesized through the reaction of gluconic acid with zinc oxide. The reaction involves dissolving gluconic acid in water and adding zinc oxide, followed by heating and stirring to facilitate the reaction. The resulting this compound is then purified and dried to obtain the final product .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of glucose by microorganisms such as Aspergillus niger or other fungi and bacteria. The gluconic acid produced is then reacted with zinc oxide to form this compound. This method ensures high purity and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Zinc gluconate primarily undergoes complexation reactions due to the presence of zinc ions. It can also participate in oxidation-reduction reactions, where zinc acts as a reducing agent.

Common Reagents and Conditions:

Oxidation-Reduction: this compound can react with oxidizing agents under acidic conditions to form zinc ions and gluconic acid.

Complexation: Zinc ions from this compound can form complexes with various ligands, such as amino acids and proteins, under physiological conditions.

Major Products:

Oxidation-Reduction: Zinc ions and gluconic acid.

Complexation: Zinc-ligand complexes, which are crucial for biological functions.

Scientific Research Applications

Zinc gluconate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a reagent in various chemical reactions and studies involving zinc ions.

Biology:

- Investigated for its role in cellular processes, including enzyme activity, gene expression, and cell signaling.

Medicine:

- Widely used in dietary supplements to prevent and treat zinc deficiency.

- Studied for its potential benefits in immune support, wound healing, and skin health.

- Used in lozenges to reduce the duration and severity of common cold symptoms .

Industry:

- Employed in the production of animal feed additives to ensure adequate zinc intake in livestock.

- Used in the formulation of various pharmaceutical and nutraceutical products .

Comparison with Similar Compounds

Zinc Citrate: Zinc combined with citric acid, known for its high bioavailability.

Zinc Oxide: An inorganic form of zinc, often used in topical applications and sunscreens.

Zinc Sulfate: Another zinc salt, commonly used in supplements and as a dietary additive.

Comparison:

Bioavailability: Zinc gluconate and zinc citrate both have high bioavailability, making them effective for zinc supplementation. Zinc oxide has lower bioavailability compared to these organic forms.

Applications: this compound is preferred for oral supplements and cold remedies due to its mild taste and effectiveness. .

This compound stands out for its high bioavailability and versatility in various applications, making it a valuable compound in both health and industrial contexts.

Properties

Key on ui mechanism of action |

Although the mechanism of action is not completely known, zinc supplementation may be used to increase immunity against viruses or may interfere with the replication of certain viruses, such as the human papillomavirus (HPV). |

|---|---|

CAS No. |

4468-02-4 |

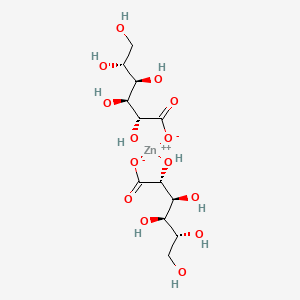

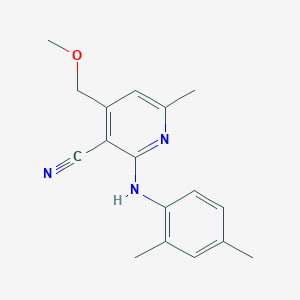

Molecular Formula |

C12H24O14Zn |

Molecular Weight |

457.7 g/mol |

IUPAC Name |

2,3,4,5,6-pentahydroxyhexanoic acid;zinc |

InChI |

InChI=1S/2C6H12O7.Zn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13); |

InChI Key |

ZSKINHGFQOKUDM-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zn+2] |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Zn] |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Zn] |

Color/Form |

Powder or granular |

Key on ui other cas no. |

4468-02-4 |

physical_description |

Solid; [HSDB] White granular solid; [MSDSonline] |

Pictograms |

Corrosive; Environmental Hazard |

Related CAS |

526-95-4 (Parent) 23713-49-7 (Parent) |

solubility |

moderately soluble |

Synonyms |

oron gluconate D-gluconate D-gluconic acid dextronic acid gluconate gluconic acid gluconic acid, (113)indium-labeled gluconic acid, (14)C-labeled gluconic acid, (159)dysprosium-labeled salt gluconic acid, (99)technecium (5+) salt gluconic acid, 1-(14)C-labeled gluconic acid, 6-(14)C-labeled gluconic acid, aluminum (3:1) salt gluconic acid, ammonium salt gluconic acid, calcium salt gluconic acid, cesium(+3) salt gluconic acid, cobalt (2:1) salt gluconic acid, copper salt gluconic acid, Fe(+2) salt, dihydrate gluconic acid, lanthanum(+3) salt gluconic acid, magnesium (2:1) salt gluconic acid, manganese (2:1) salt gluconic acid, monolithium salt gluconic acid, monopotassium salt gluconic acid, monosodium salt gluconic acid, potassium salt gluconic acid, sodium salt gluconic acid, strontium (2:1) salt gluconic acid, tin(+2) salt gluconic acid, zinc salt lithium gluconate magnerot magnesium gluconate maltonic acid manganese gluconate pentahydroxycaproic acid sodium gluconate zinc gluconate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research suggests zinc gluconate acts as an agonist of peroxisome proliferator-activated receptor-alpha (PPAR-α) in the epidermis []. PPAR-α is a nuclear receptor known for its anti-inflammatory properties. This compound has been shown to upregulate PPAR-α function and mRNA expression in LPS-stimulated skin explants [].

A: Studies indicate that this compound can upregulate the expression and release of human β-defensin-2 (hBD-2) and psoriasin in LPS-stimulated skin explants []. These antimicrobial peptides play crucial roles in epidermal innate immunity, suggesting they are important targets of this compound in mitigating inflammation.

A: this compound has demonstrated the ability to decrease nitric oxide (NO) levels in alveolar macrophages treated with silica [, ]. This reduction in NO, a signaling molecule involved in inflammation, contributes to the protective effects of this compound against silica-induced toxicity.

ANone: this compound has a molecular formula of C12H22O14Zn and a molecular weight of 455.68 g/mol.

A: While specific spectroscopic data isn't provided in the provided research, infrared spectroscopy has been used to characterize this compound synthesized via the indirect France method []. This technique helps confirm the presence of characteristic functional groups in the molecule.

A: Researchers have investigated the use of chitosan nanoparticles as a delivery system for this compound []. Encapsulating this compound within these nanoparticles has shown promise in improving its therapeutic efficacy against collagen-induced arthritis in rats, likely due to enhanced bioavailability and targeted delivery.

A: A pharmacokinetic study in healthy men revealed that zinc absorption is significantly higher following oral administration of this compound compared to zinc oxide []. This suggests that zinc complexation with gluconate improves its absorption in the human body.

A: While some studies have shown positive results [, ], other double-blind, placebo-controlled trials have demonstrated that this compound lozenges are not effective in reducing the duration or severity of common cold symptoms [, , ]. More research is needed to reach definitive conclusions.

A: Yes, this compound has been explored for its therapeutic potential in various conditions. For instance, this compound-loaded chitosan nanoparticles have demonstrated efficacy in reducing the severity of collagen-induced arthritis in rats []. This suggests a potential application in managing rheumatoid arthritis.

A: A study in rats exposed to noise stress found that a combination of this compound and Salvia injection helped protect against noise-induced immune suppression []. This combination therapy significantly increased serum levels of IgG, IgM, IL-2, and IL-4 compared to the noise-exposed group, suggesting a potential for mitigating immune system impairment.

A: Intranasal use of this compound, particularly in high concentrations or formulations that allow contact with the olfactory region, has been linked to anosmia (loss of smell) in both animals and humans [, , ]. This risk highlights the importance of cautious use and further research to ensure the safety of intranasal this compound formulations.

A: Common adverse effects associated with this compound lozenges include nausea and altered taste [, , ]. These side effects can impact patient compliance, and their severity should be considered when evaluating the risk-benefit profile of this compound therapy.

ANone: Several analytical techniques have been used to quantify this compound, including:

- Inductively coupled plasma-mass spectrometry (ICP-MS): This method offers high sensitivity and has been successfully applied to determine this compound content in oral solutions [].

- Atomic absorption spectrometry (AAS): This technique is another reliable method for quantifying zinc content in pharmaceutical formulations [].

- Spectrophotometry: This method relies on the formation of a colored complex between this compound and a specific reagent, allowing for quantitative analysis based on absorbance measurements [].

- High-performance liquid chromatography (HPLC): This versatile technique, often coupled with UV detection, enables the simultaneous determination of multiple components in complex formulations, including this compound, ibuprofen, and chlorphenamine maleate [].

ANone: Method validation ensures the accuracy, precision, and reliability of analytical results. Key parameters include:

- Linearity: Demonstrating a linear relationship between analyte concentration and instrument response over a specified range [, ].

- Accuracy: Evaluating the closeness of measured values to the true value, often assessed through recovery studies [, ].

- Precision: Assessing the degree of agreement among repeated measurements, typically expressed as relative standard deviation (RSD) [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chlorophenyl)methylthio]-6-nitro-1,3-benzothiazole](/img/structure/B1215003.png)

![2-[7-(Carboxymethoxy)-4-methyl-2-oxo-1-benzopyran-3-yl]acetic acid](/img/structure/B1215004.png)

![N-(2-phenyl-3-imidazo[1,2-a]pyridinyl)carbamic acid methyl ester](/img/structure/B1215008.png)

![ETHYL 2-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE](/img/structure/B1215011.png)

![1,12a-Dihydro-2,11-dithia-3a-aza-naphtho[2,3-f]azulene-4,12-dione](/img/structure/B1215016.png)